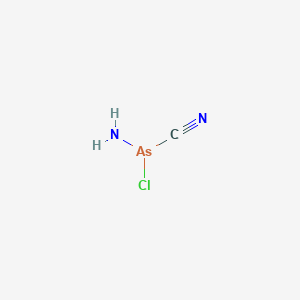
3-(bromoacetyl)-7-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one followed by acetylation. One common method involves the use of bromine in acetic acid to introduce the bromoacetyl group at the 3-position of the coumarin ring. The reaction is carried out under controlled conditions to ensure the selective bromination and acetylation of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
化学反応の分析
Types of Reactions
3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form polyfunctionalized heterocyclic systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as malononitrile and aromatic aldehydes are used in the presence of catalysts like ammonium acetate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted coumarin derivatives.
Condensation Products: Polyfunctionalized heterocyclic compounds such as pyrans and pyridines.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
科学的研究の応用
3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
作用機序
The mechanism of action of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt critical biological processes, such as cell proliferation and microbial growth . Additionally, the compound’s ability to interact with DNA and other biomolecules can contribute to its biological effects .
類似化合物との比較
Similar Compounds
3-(Bromoacetyl)coumarin: Lacks the methoxy group at the 7-position but shares similar reactivity and applications.
7-Methoxycoumarin: Lacks the bromoacetyl group but is used in similar applications, particularly in fluorescence studies.
3-Acetyl-7-methoxycoumarin: Similar structure but with an acetyl group instead of a bromoacetyl group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .
特性
CAS番号 |
144663-93-4 |
|---|---|
分子式 |
C12H9BrO4 |
分子量 |
297.10 g/mol |
IUPAC名 |
3-(2-bromoacetyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C12H9BrO4/c1-16-8-3-2-7-4-9(10(14)6-13)12(15)17-11(7)5-8/h2-5H,6H2,1H3 |
InChIキー |
GPRQJWPGEGOQMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


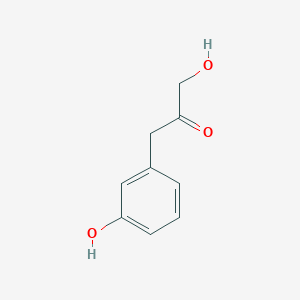
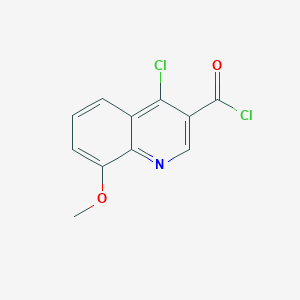
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
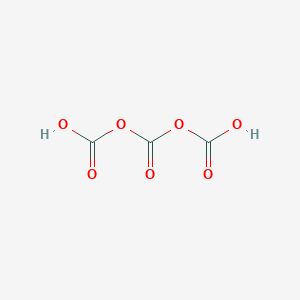
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
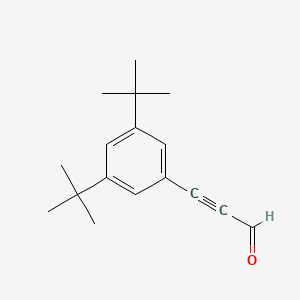
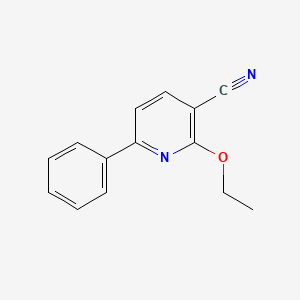

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
